2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound that features both a pyridine and a benzodiazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to other imidazole derivatives, it can be hypothesized that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could lead to changes in the conformation or function of the target molecules, thereby affecting their biological activity .
Biochemical Pathways
Imidazole derivatives have been reported to inhibit the formation of yeast to mold as well as ergosterol formation, which is a crucial component of fungal cell membranes . This suggests that the compound might interfere with the ergosterol biosynthesis pathway in fungi, leading to their death .
Result of Action
The compound has been reported to display potent activity against Candida spp., including several multidrug-resistant strains . It exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, indicating its potential as an antifungal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the nucleophilic substitution of a cyano group in a triazine ring by a triazol-3-amine residue, followed by the transformation of the triazine ring into a pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and mild reaction conditions, is particularly suitable for industrial-scale synthesis. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescence probe for detecting metal ions such as cadmium.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- **2-(methylsulfanyl)pyridin-4-yl]methanamine
- **N-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)acetamide
Uniqueness
2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole is unique due to its dual heterocyclic structure, which imparts distinct chemical and physical properties. Its ability to act as a fluorescence probe for cadmium ions sets it apart from other similar compounds, making it valuable for specific applications in biological and environmental monitoring.
Properties
IUPAC Name |
2-(2-methylsulfanylpyridin-3-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-17-13-9(5-4-8-14-13)12-15-10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRVKVQFVQUKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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